N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS No.: 896287-77-7
Cat. No.: VC4609724
Molecular Formula: C21H24FN3O5S
Molecular Weight: 449.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896287-77-7 |
|---|---|
| Molecular Formula | C21H24FN3O5S |
| Molecular Weight | 449.5 |
| IUPAC Name | N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H24FN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | IJHBXBZFPVARJG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Introduction
N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Oxalamides are derivatives of oxalic acid and are known for their diverse biological activities, which make them significant in pharmaceutical research. This compound features multiple functional groups, including a sulfonyl group and a pyrrolidine ring, suggesting interesting pharmacological properties.
Synthesis and Preparation
The synthesis of N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves several key steps, similar to other oxalamides. These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Reactions are often conducted under inert atmospheres to prevent moisture interference.
Potential Applications Table
| Application | Description |
|---|---|
| Pharmaceutical Research | Potential therapeutic applications due to its complex structure and functional groups |
| Biological Activity | May exhibit antibacterial and antitumor properties similar to other sulfonamide derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume